4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene
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Overview
Description
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is an organic compound characterized by the presence of bromophenyl and methylphenyl sulfanyl groups attached to a nitrobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene typically involves the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with a suitable alkylating agent to form the bromophenyl sulfanyl intermediate.
Formation of the Methylphenyl Sulfanyl Intermediate: Similarly, 4-methylthiophenol is reacted with an alkylating agent to form the methylphenyl sulfanyl intermediate.
Coupling Reaction: The two intermediates are then coupled with a nitrobenzene derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl groups may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Shares the bromophenyl group but lacks the nitro and methylphenyl sulfanyl groups.
4-Methylbenzylsulfonyl chloride: Contains the methylphenyl sulfanyl group but differs in other structural aspects.
Uniqueness
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is unique due to the combination of bromophenyl, methylphenyl sulfanyl, and nitro groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2S2/c1-14-2-7-18(8-3-14)26-20-11-4-15(12-19(20)22(23)24)13-25-17-9-5-16(21)6-10-17/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADATAAQTCBSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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